molecular formula C11H8IN3O B11178431 N,N-bis(cyanomethyl)-2-iodobenzamide

N,N-bis(cyanomethyl)-2-iodobenzamide

Cat. No.: B11178431
M. Wt: 325.10 g/mol
InChI Key: KHXRYIIJXJHDAR-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-iodobenzamide is a specialized organic compound of interest in synthetic chemistry and materials science. Its structure incorporates multiple functional groups: an electron-deficient aryl iodide and two nucleophilic cyanomethyl amides. This combination makes it a potential precursor in the synthesis of complex molecules, including nitrogen-containing heterocycles via cyclization reactions . Researchers value this compound for its potential application in hypervalent iodine chemistry. Ortho-substituted iodobenzamides can be oxidized to form cyclic iodinanes (10-I-3 species), which are valuable as environmentally friendly, non-toxic, and reusable oxidizing agents and radical initiators in organic synthesis . The presence of the cyanomethyl groups further expands its utility, as cyanamides are known to participate in cycloaddition chemistry, aminocyanation reactions, and serve as ligands in coordination chemistry . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8IN3O

Molecular Weight

325.10 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2-iodobenzamide

InChI

InChI=1S/C11H8IN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2

InChI Key

KHXRYIIJXJHDAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)I

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Bis Cyanomethyl 2 Iodobenzamide and Its Analogues

Strategies for Amide Bond Formation in Cyanomethylated Systems

The creation of the amide linkage in N,N-bis(cyanomethyl)-2-iodobenzamide is a critical step that can be achieved through various modern synthetic protocols. These methods are designed to be efficient and compatible with the functional groups present in the reacting molecules.

Direct Amidation Routes Utilizing Activated Carboxylic Acid Derivatives

A common and effective strategy for forming amide bonds involves the activation of a carboxylic acid to increase its reactivity toward an amine. ucl.ac.ukresearchgate.net In the context of synthesizing this compound, this approach entails the reaction of an activated derivative of 2-iodobenzoic acid with bis(cyanomethyl)amine.

The activation of 2-iodobenzoic acid can be accomplished by converting it into a more electrophilic species, such as an acyl halide (e.g., 2-iodobenzoyl chloride), an anhydride, or an active ester. These activated intermediates readily react with the secondary amine, bis(cyanomethyl)amine, to form the desired amide. The use of coupling reagents is another prevalent technique. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or various phosphonium- and uronium-based reagents can facilitate the amide bond formation by activating the carboxylic acid in situ. researchgate.net A practical one-pot protocol for the conversion of carboxylic acids into amides can also be achieved through carboxyl activation by a combination of trimethyl phosphite (B83602) and iodine. researchgate.net

A representative reaction is shown below:

Direct Amidation Reaction
Reactant 1Reactant 2Activating/Coupling ReagentProduct
2-Iodobenzoic acidBis(cyanomethyl)amineEDC, DCC, HATU, etc.This compound
2-Iodobenzoyl chlorideBis(cyanomethyl)amineBase (e.g., triethylamine)This compound

Palladium-Catalyzed Amidation Approaches

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for constructing C-N bonds. researchgate.net Palladium-catalyzed amidation reactions offer an alternative route for the synthesis of this compound. These methods can often proceed under milder conditions and with greater functional group tolerance compared to classical methods. nih.gov

One such approach is the palladium-catalyzed aminocarbonylation of aryl halides. organic-chemistry.org In this method, an aryl iodide (like 1,2-diiodobenzene) can be coupled with an amine (bis(cyanomethyl)amine) and a source of carbon monoxide to furnish the corresponding amide. Modern variations of this reaction have been developed that utilize formamides as a source of both the carbonyl group and the amino group, thereby avoiding the need for gaseous carbon monoxide. organic-chemistry.org

Another palladium-catalyzed strategy involves the direct coupling of an aryl halide with an amide. While less common for tertiary amide synthesis, related C-N cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov The development of specialized ligands has expanded the scope of these reactions to include a wide variety of amines and amides. nih.gov Single-site palladium catalysts have also shown high stability and efficiency in reductive amidation processes. acs.org

Introduction of Iodine Substituents onto Benzamide (B126) Scaffolds

Electrophilic Iodination of Aromatic Rings

Electrophilic aromatic substitution is a fundamental method for the direct introduction of substituents onto an aromatic ring. nih.gov To synthesize this compound via this route, one would start with N,N-bis(cyanomethyl)benzamide and introduce the iodine atom at the ortho position.

The iodination of arenes can be more challenging than chlorination or bromination due to the lower electrophilicity of iodine. nih.gov Therefore, a source of electrophilic iodine, often referred to as "I+", is required. This can be generated from molecular iodine (I₂) in the presence of an oxidizing agent, or by using more reactive iodinating reagents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). mdpi.comresearchgate.netresearchgate.net The choice of reagent and reaction conditions is crucial to control the regioselectivity of the iodination, favoring the desired ortho-isomer. researchgate.net

Starting MaterialIodinating ReagentProduct
N,N-bis(cyanomethyl)benzamideN-Iodosuccinimide (NIS)This compound
N,N-bis(cyanomethyl)benzamideI₂ / Oxidizing AgentThis compound

Transition-Metal-Mediated Halogenation Methods

In recent years, transition-metal-catalyzed C-H activation has become a powerful strategy for the regioselective functionalization of aromatic compounds. researchgate.net These methods allow for the direct conversion of a C-H bond to a C-I bond, often with high selectivity for a specific position due to the use of a directing group. The amide group in N,N-bis(cyanomethyl)benzamide can act as a directing group to facilitate the iodination at the ortho-C-H bond.

Palladium is a commonly used catalyst for such transformations. nih.gov Palladium(II) catalysts can coordinate to the amide oxygen, bringing the metal center in close proximity to the ortho-C-H bond and facilitating its cleavage and subsequent iodination. nih.gov Molecular iodine (I₂) can often be used as the iodine source in these reactions. nih.gov Iridium-catalyzed C-H iodination of benzamides has also been reported as an effective method. acs.org These transition-metal-mediated approaches can offer excellent regioselectivity and functional group tolerance. researchgate.netrsc.org

Methods for Incorporating Bis(cyanomethyl) Functionality

The N,N-bis(cyanomethyl) group is a key structural feature of the target molecule. Its introduction relies on the availability of bis(cyanomethyl)amine or the direct cyanomethylation of a primary amide or amine.

The synthesis of bis(cyanomethyl)amine itself can be achieved through several routes. A common method is the reaction of ammonia (B1221849) with acrylonitrile. google.com Another approach involves the use of formaldehyde (B43269) and a cyanide source in a variation of the Strecker synthesis. researchgate.net For instance, a cooperative catalytic system of copper(I) chloride and copper(II) triflate can effectively catalyze the three-component coupling of an amine, formaldehyde, and trimethylsilyl (B98337) cyanide to produce N,N-bis(cyanomethyl)amines. researchgate.net

Once bis(cyanomethyl)amine is obtained, it can be used as the nucleophile in the amide bond-forming reactions described in section 2.1.

Alternatively, the bis(cyanomethyl) functionality could potentially be installed by the double N-alkylation of a primary amide (2-iodobenzamide) with a cyanomethylating agent, such as bromoacetonitrile (B46782). However, controlling the degree of alkylation to selectively obtain the bis-substituted product can be challenging. Palladium-catalyzed reactions for the synthesis of cyanomethyl-substituted compounds have also been developed. nih.gov

PrecursorReagentsProduct
AmmoniaAcrylonitrileBis(cyanomethyl)amine
Primary Amine/FormaldehydeTrimethylsilyl CyanideN,N-bis(cyanomethyl)amine

N-Alkylation of Amide Nitrogen with Cyanomethylating Reagents

A primary and direct route to this compound involves the sequential N-alkylation of the parent primary amide, 2-iodobenzamide (B1293540). The amide nitrogen is generally not nucleophilic enough for direct alkylation. stackexchange.com Therefore, it must first be deprotonated using a strong base to form the corresponding amidate anion, which then acts as a potent nucleophile. stackexchange.com

Standard conditions for this transformation typically involve the use of a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). stackexchange.com The cyanomethyl group can be introduced using a suitable alkylating agent, most commonly a haloacetonitrile like bromoacetonitrile or chloroacetonitrile.

The reaction proceeds in two stages:

Mono-alkylation: 2-iodobenzamide is treated with one equivalent of a strong base and one equivalent of the cyanomethylating reagent to form N-(cyanomethyl)-2-iodobenzamide.

Di-alkylation: The resulting secondary amide is then subjected to a second alkylation step under similar conditions (strong base and another equivalent of the cyanomethylating reagent) to yield the final product, this compound.

Controlling the degree of alkylation can be challenging, as the reaction can sometimes yield a mixture of the starting material, the mono-alkylated product, and the di-alkylated product. wikipedia.org Milder conditions using bases like potassium carbonate (K₂CO₃) in conjunction with a phase-transfer catalyst have also been reported for N-alkylation of amides, which can sometimes offer better control and milder reaction conditions. escholarship.org

Application of Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of each reactant, offer an efficient and atom-economical approach to complex molecules. cornell.edu While no specific MCR has been reported for the direct synthesis of this compound, existing MCR methodologies could potentially be adapted.

One hypothetical approach could be a modification of reactions that generate N-substituted amides. For instance, a three-component reaction involving 2-iodobenzamide, an aldehyde (such as formaldehyde), and a cyanide source (like trimethylsilyl cyanide) could theoretically assemble the N-(cyanomethyl) amide scaffold. A subsequent functionalization or a second cyanomethylation step would then be required.

However, the direct, one-pot, three-component synthesis of the target N,N-bis(cyanomethyl) structure is synthetically challenging. The development of novel MCRs that can efficiently form two C-N bonds on an amide nitrogen with cyanomethyl groups remains an area for future research. The complexity arises from managing the reactivity of the multiple components and directing the reaction selectively towards the desired tertiary amide. nih.gov

Cyanomethylation via Specific Reagents

Beyond simple haloacetonitriles, other specific reagents have been developed for the cyanomethylation of various functional groups. These reagents can offer different reactivity profiles, milder reaction conditions, or higher efficiencies. While their application to amide N-alkylation is less common than for other nucleophiles, they represent a potential synthetic route.

For example, reagents such as (cyanomethyl)trimethylphosphonium iodide have been used to convert alcohols into nitriles with two additional carbons. Adapting such phosphorus-based reagents for N-cyanomethylation of 2-iodobenzamide would be an innovative approach. This would likely involve the in-situ generation of a reactive species that can be trapped by the deprotonated amide.

The exploration of novel cyanomethylating agents is an active area of research, driven by the importance of the nitrile functional group in pharmaceuticals and agrochemicals. Applying these new reagents to challenging substrates like primary amides could unlock more efficient pathways to compounds like this compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of this compound via the N-alkylation pathway, several parameters must be carefully controlled. A systematic study would typically involve varying one parameter at a time to determine its effect on the reaction outcome. Key parameters include the choice of base, solvent, temperature, and stoichiometry of reactants.

A hypothetical optimization study for the second alkylation step (conversion of N-(cyanomethyl)-2-iodobenzamide to the final product) is presented below.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF251245
2NaH (1.1)DMF251260
3NaH (1.1)DMF60475
4K₂CO₃ (2.0)DMF802430
5LDA (1.1)THF-78 to 25655
6NaH (1.5)DMF60482
7NaH (1.5)DMSO60478

Table 1: Hypothetical Optimization of this compound Synthesis. This table illustrates how systematic variation of reaction parameters could lead to improved yields. The data suggests that using 1.5 equivalents of sodium hydride in DMF at 60°C provides the highest yield for the dialkylation step.

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. Given the polar nature of the amide and two nitrile groups, specific techniques are required.

Column Chromatography: This is one of the most common and effective methods for purifying organic compounds. columbia.edu For a polar molecule like the target compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase would be appropriate. researchgate.net The mobile phase (eluent) would likely be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or acetone). researchgate.net The polarity of the eluent mixture is gradually increased to first elute less polar impurities, followed by the desired product. In cases of very high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (like an amide-bonded silica) and a mobile phase containing acetonitrile (B52724) and water could be employed. glsciences.eu

Recrystallization: If the synthesized compound is a solid, recrystallization is an excellent method for achieving high purity. researchgate.net The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. youtube.com For polar amides, suitable solvents could include ethanol, acetonitrile, or solvent mixtures such as ethyl acetate/hexanes or methanol/dichloromethane. researchgate.netreddit.com The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, pure crystals of the product should form, leaving impurities behind in the solution. researchgate.net

Extraction: A preliminary purification can be achieved through liquid-liquid extraction. After the reaction is complete, the mixture is typically quenched with water. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities and residual solvent.

The choice of purification method will depend on the physical state of the product (solid or oil) and the nature of the impurities present in the crude reaction mixture. Often, a combination of these techniques is necessary to achieve the desired level of purity.

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₁H₈IN₃O
2-Iodobenzamide C₇H₆INO
Sodium Hydride NaH
Tetrahydrofuran (THF) C₄H₈O
N,N-Dimethylformamide (DMF) C₃H₇NO
Bromoacetonitrile C₂H₂BrN
Chloroacetonitrile C₂H₂ClN
N-(cyanomethyl)-2-iodobenzamide C₉H₇IN₂O
Potassium Carbonate K₂CO₃
Formaldehyde CH₂O
Trimethylsilyl cyanide C₄H₉NSi
(Cyanomethyl)trimethylphosphonium iodide C₅H₁₁INP
Lithium diisopropylamide (LDA) C₆H₁₄LiN
Dimethyl sulfoxide (B87167) (DMSO) C₂H₆OS
Hexanes C₆H₁₄
Dichloromethane CH₂Cl₂
Ethyl acetate C₄H₈O₂
Acetone C₃H₆O
Acetonitrile C₂H₃N

Mechanistic Investigations of Chemical Reactivity and Transformations Involving N,n Bis Cyanomethyl 2 Iodobenzamide

Reactivity of the Iodine Center as a Reactive Functionality

The iodine atom, being a large and polarizable halogen, serves as a versatile reactive site, enabling the molecule to participate in a variety of transformations, including the formation of hypervalent iodine intermediates, initiation of radical processes, and engagement in cross-coupling reactions.

Formation and Reactivity of Hypervalent Iodine Intermediates Derived from the Benzamide (B126) Scaffold

The iodine center in N,N-bis(cyanomethyl)-2-iodobenzamide can be oxidized to form hypervalent iodine compounds, which are powerful reagents in organic synthesis. nih.gov These species, in which the iodine atom has a formal oxidation state higher than +1, exhibit unique reactivity. The formation of these intermediates often involves the use of a co-oxidant. nii.ac.jp For instance, 2-iodobenzamides can be used as catalysts in oxidative cleavage reactions in the presence of an oxidant like Oxone. nii.ac.jp

The reactivity of these hypervalent iodine intermediates is characterized by their ability to act as electrophiles and oxidizing agents. They can mediate a range of transformations, including the direct cyanation of electron-rich heteroaromatic compounds. nih.gov In such reactions, an active hypervalent iodine(III) species with a cyano ligand is generated in situ, which then transfers the cyano group to the substrate. nih.gov The benzamide scaffold can influence the stability and reactivity of these intermediates.

CatalystCo-oxidantSolventReaction TimeYield (%)
N-isopropyl-2-iodobenzamide (0.3 eq)OxoneDMF9 h93
N-isopropyl-2-iodobenzamide (0.3 eq)OxoneMeNO2/DMF (10:1)13 h84
N-isopropyl-2-iodobenzamide (0.3 eq)OxoneMeNO246 h95

This table presents data on the oxidative cleavage of N-Cbz-prolinol using a 2-iodobenzamide (B1293540) catalyst, illustrating the effect of solvent on reaction time and yield. nii.ac.jp

Initiation of Radical Processes via Aryl Iodide Cleavage

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat, light, or a radical initiator. nih.gov The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including intramolecular cyclizations.

The generation of nitrogen-centered radicals from precursors such as N-acyloxyphthalimides can be achieved through visible light photoredox catalysis. rsc.org While not directly involving this compound, this highlights a general strategy for radical generation that could potentially be applied. The cleavage of the C-I bond can lead to the formation of various cyclic structures, depending on the reaction conditions and the presence of other functional groups.

Participation in Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The aryl iodide functionality of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

In a Sonogashira coupling, the aryl iodide would react with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst to form an alkynylated benzamide. Similarly, in a Heck reaction, the aryl iodide would couple with an alkene to introduce a vinyl group onto the aromatic ring. The efficiency and outcome of these reactions are influenced by factors such as the choice of catalyst, ligand, base, and solvent. organic-chemistry.org

Transformations Involving the Cyanomethyl Groups

Nucleophilic Character of the Methylene (B1212753) Carbon Adjacent to the Nitrile

The methylene carbons situated between the amide nitrogen and the nitrile groups exhibit nucleophilic character due to the activating effect of the adjacent cyano groups. These carbons can be deprotonated by a base to form a carbanion, which can then react with various electrophiles.

While the nucleophilicity of enamides and enecarbamates is generally lower than that of metal enolates and enamines, they can react with reactive electrophiles in the presence of a Lewis acid catalyst. nih.gov The amide moiety in this compound influences the reactivity of the methylene carbons. The resonance donation from the amide nitrogen can modulate the acidity of the methylene protons and the nucleophilicity of the corresponding carbanion. libretexts.org

Intramolecular Cyclization Reactions Involving Nitrile Functionality

The nitrile groups in this compound can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. These reactions can be promoted by various reagents and conditions. For example, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen has been shown to be an efficient method for synthesizing 3-acyl isoindolin-1-ones. organic-chemistry.org

In the context of this compound, an intramolecular cyclization could potentially involve the nucleophilic attack of the amide nitrogen or the methylene carbon onto the nitrile carbon, or the participation of the nitrile group in a radical cyclization initiated by the cleavage of the C-I bond. The specific pathway and product would depend on the reaction conditions employed.

CatalystLigandSolvent/BaseTemperature (°C)Yield (%)
Pd2(dba)3Xantphosi-PrOH/Et3N70Good

This table summarizes the optimized conditions for the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org

Generation and Cascade Reactions of Amide-Iminyl Radicals

The N,N-bis(cyanomethyl)amide functionality is a key structural motif that can serve as a precursor to nitrogen-centered radicals. While direct studies on this compound are not extensively documented, the generation of related iminyl and amidyl radicals from oxime derivatives and other precursors via visible light photoredox catalysis is well-established. researchgate.net This suggests a plausible pathway for the formation of an amide-iminyl radical from the title compound.

Under photocatalytic conditions, it is hypothesized that a single-electron transfer (SET) process could initiate the formation of a radical species. The reaction would likely proceed through the generation of an aminium radical cation, which is a known intermediate in photocatalytic C-N bond formation. semanticscholar.orgresearchgate.netnih.gov Subsequent fragmentation or rearrangement could then lead to the desired amide-iminyl radical.

Once generated, this highly reactive intermediate can trigger a cascade of reactions. The presence of two cyanomethyl groups provides multiple potential pathways for intramolecular reactions. These cascade reactions are often initiated by the radical attacking one of the pendant functional groups, leading to the formation of cyclic and polycyclic structures. The specific nature of these cascade reactions would be influenced by the reaction conditions, such as the type of photocatalyst used and the presence of other reagents.

Intramolecular Cyclization Pathways of this compound

The intramolecular cyclization of this compound represents a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic systems. These pathways are primarily driven by the reactivity of the amide and cyanomethyl groups, as well as the presence of the 2-iodo substituent on the benzamide ring.

The intramolecular cyclization of related N-cyano compounds has been shown to be an effective method for the construction of fused heterocyclic systems. For instance, metal-free conditions using halogenated anhydrides can promote the intramolecular cyclization of N-cyano sulfoximines. nih.gov This proceeds through the activation of the N-cyano group, leading to cyclization.

In the case of this compound, a similar activation of a cyano group, potentially under acidic or Lewis acidic conditions, could initiate an intramolecular attack from the amide nitrogen or the other cyanomethyl group. This would lead to the formation of a five- or six-membered ring, which could then undergo further reactions to yield a more complex, fused heterocyclic system. The specific product formed would depend on which of the cyanomethyl groups participates in the initial cyclization and the subsequent reaction cascade. Research on related N,N-disubstituted cyanamides has demonstrated eco-friendly and regiospecific intramolecular cyclization reactions involving cyano and carbonyl groups to form imidazoles and oxazoles, highlighting the propensity of these functionalities to participate in ring-forming reactions. nih.gov

Stereoelectronic effects play a crucial role in determining the selectivity of intramolecular cyclization reactions. The spatial arrangement of orbitals and the electronic properties of the participating functional groups can favor certain reaction pathways over others, leading to the selective formation of one stereoisomer.

In the context of radical cyclizations, the stereocontrol can be influenced by the use of Lewis acids, which can coordinate to the substrate and direct the approach of the radical. rsc.orgnih.gov For a molecule like this compound, the conformation of the amide bond and the orientation of the cyanomethyl groups will significantly impact the feasibility of different cyclization pathways. The transition state geometry for the ring-closing step will be a key determinant of the stereochemical outcome. While high stereoselectivity can be achieved in some radical cyclizations, in other cases, low stereoselectivity is observed, depending on the specific substituents and the reaction conditions. researchgate.net The interplay of steric hindrance and electronic stabilization in the transition state will ultimately govern the reaction's selectivity.

Examination of Oxidative and Reductive Transformation Pathways

The 2-iodobenzamide scaffold imparts a unique reactivity to this compound, making it susceptible to both oxidative and reductive transformations. These pathways can lead to a diverse array of products, often involving the iodine atom as a reactive center.

Under oxidative conditions, the iodine atom can be oxidized to a hypervalent state, which can then participate in cyclization reactions. The oxidative dearomatic cyclization of N-substituted benzanilide derivatives is a known transformation that can be influenced by the conformation of the amide group. researchgate.net While not a direct analogue, this suggests that the 2-iodobenzamide moiety could undergo similar transformations. For instance, an oxidative cyclization could be initiated at the iodine atom, followed by an intramolecular attack from one of the nitrogen-containing functional groups to form a heterocyclic ring.

Conversely, under reductive conditions, the carbon-iodine bond is susceptible to cleavage. This can lead to the formation of an aryl radical, which can then undergo intramolecular cyclization. Reductive radical cyclization is a powerful tool in organic synthesis for the formation of cyclic compounds. In the context of this compound, the aryl radical generated at the 2-position of the benzamide ring could attack one of the cyanomethyl groups, leading to the formation of a fused heterocyclic system. The specific outcome of such a reaction would depend on the nature of the reducing agent and the reaction conditions.

Applications As a Synthetic Reagent and Precursor in Organic Chemistry

Catalytic Roles in Specific Organic Transformations

The presence of the 2-iodobenzamide (B1293540) scaffold is significant, as related structures are known to participate in catalytic processes, particularly those involving hypervalent iodine chemistry.

There is currently no specific data available in the scientific literature detailing the use of N,N-bis(cyanomethyl)-2-iodobenzamide as a catalyst in oxidative cleavage reactions. However, research on simpler 2-iodobenzamide derivatives has shown their efficacy in such transformations. For instance, N-substituted 2-iodobenzamides, in the presence of a co-oxidant like Oxone®, can catalyze the oxidative cleavage of alcohols. nii.ac.jpscilit.com These reactions are believed to proceed through a catalytic cycle involving hypervalent iodine species (I(III) and I(V)). The amide group at the ortho position plays a crucial role in stabilizing these high-valent iodine intermediates through intramolecular coordination, thereby facilitating the catalytic turnover. nii.ac.jp It is plausible that this compound could exhibit similar catalytic activity, though the electronic and steric effects of the N,N-bis(cyanomethyl) group would need to be experimentally determined.

The potential for this compound to act as a Lewis acid or redox catalyst has not been explicitly investigated. The iodine atom could potentially act as a halogen bond donor, a type of Lewis acid interaction. In its hypervalent states (I(III) or I(V)), the iodine center becomes significantly more Lewis acidic. As a redox catalyst, its function would be intrinsically linked to the I(I)/I(III)/I(V) cycle, characteristic of hypervalent iodine catalysis, which is fundamentally a redox process. nii.ac.jp

Utility as a Building Block for Complex Chemical Architectures

The multiple reactive sites within this compound—the iodoaryl group for cross-coupling, the amide, and the two cyanomethyl groups—position it as a potentially versatile building block for constructing more complex molecules, particularly nitrogen-containing heterocycles.

Despite the prevalence of various synthetic routes to nitrogen-containing heterocycles like lactams, pyrrolidines, and quinazolinones, there are no published methods that specifically utilize this compound as a precursor. nih.govorganic-chemistry.orgrhhz.netresearchwithrutgers.comnih.govrsc.orgnih.govnih.govorganic-chemistry.orgresearchgate.net

Theoretically, the compound could be envisioned in the synthesis of such structures. For example, the cyanomethyl groups could potentially be hydrolyzed and cyclized to form lactam rings, or participate in reductive cyclizations to form pyrrolidine (B122466) structures. For quinazolinone synthesis, which often involves the cyclization of anthranilamide derivatives, one could hypothetically modify the 2-iodo group to an amino group and then utilize the amide and cyanomethyl functionalities for ring closure, though such a pathway is speculative and not documented.

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. nih.govmdpi.comshodhsagar.com While isocyanides and other cyano-containing compounds are frequently employed in MCRs, the use of this compound as a component in such reactions has not been reported. nih.govmdpi.com Its structure suggests potential for participation in MCRs where the cyano groups or the aryl iodide could engage in the reaction cascade to build diverse chemical scaffolds.

Contribution to the Development of Functional Organic Materials (from a Chemical Synthesis Perspective)

There is no available research describing the synthesis of functional organic materials using this compound as a precursor. A related compound, N,N-bis(cyanomethyl)nitrous amide, has been synthesized and its physical properties investigated in the context of ferroelectric materials, but this provides no direct information on the utility of the 2-iodobenzamide analogue. researchgate.net The presence of the polarizable iodine atom and the nitrile groups could suggest potential applications in materials science, but this remains an unexplored area of research.

Spectroscopic and Crystallographic Characterization Methodologies for N,n Bis Cyanomethyl 2 Iodobenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of N,N-bis(cyanomethyl)-2-iodobenzamide.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The four protons on the 2-iodobenzamide (B1293540) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns (multiplicities) would depend on their position relative to the iodine atom and the amide group. For instance, the proton adjacent to the iodine atom would be significantly influenced by its electronic effects. The four protons of the two cyanomethyl groups (-CH₂CN) are expected to appear as one or more signals in the aliphatic region, likely between 4.0 and 5.0 ppm.

A key feature to consider is the possibility of restricted rotation around the amide C-N bond due to its partial double-bond character. nanalysis.comazom.comnih.govst-andrews.ac.uklibretexts.org This phenomenon, common in N,N-disubstituted amides, can make the two cyanomethyl groups chemically non-equivalent, leading to two distinct signals for the methylene groups instead of one. nanalysis.comst-andrews.ac.uk The rate of this rotation is temperature-dependent, and variable temperature NMR studies could confirm this dynamic process.

The ¹³C NMR spectrum would provide information on all eleven carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-175 ppm. libretexts.org The six carbons of the aromatic ring would appear between 120 and 150 ppm, with the carbon atom bonded to the iodine showing a characteristically lower chemical shift due to the heavy atom effect. The two carbons of the nitrile groups (-C≡N) are anticipated in the 115-125 ppm range, while the methylene carbons (-CH₂) would be found further upfield, typically between 40 and 50 ppm. libretexts.org Similar to the ¹H spectrum, restricted amide bond rotation could result in separate signals for the corresponding carbons of the two cyanomethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (4H)7.0 - 8.0Multiplets
Methylene (-CH₂CN) (4H)4.0 - 5.0Singlet(s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Amide (C=O)165 - 175
Aromatic (Ar-C)120 - 145
Aromatic (Ar-I)90 - 100
Nitrile (-C≡N)115 - 125
Methylene (-CH₂)40 - 50

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is a powerful tool for connecting the different fragments of the molecule. Key expected correlations would include those between the methylene protons and the amide carbonyl carbon, as well as the nitrile carbons. Correlations between the aromatic protons and the amide carbonyl carbon would confirm the connection of the benzamide (B126) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. In the context of restricted amide rotation, NOESY could show correlations between the protons of one cyanomethyl group and specific protons on the aromatic ring, helping to define the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. The presence of characteristic absorption bands helps to confirm the molecular structure.

For this compound, several key functional groups would give rise to distinct vibrational bands. The most prominent would be the stretching vibrations of the nitrile (C≡N) and the amide carbonyl (C=O) groups.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹ for the nitrile groups. jove.comspectroscopyonline.com

Amide (C=O) Stretch: As a tertiary amide, a strong absorption band for the carbonyl stretch is expected in the region of 1680-1630 cm⁻¹. libretexts.orgspectroscopyonline.com The position of this band is sensitive to the electronic environment.

Aromatic C=C Stretch: Multiple bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

Aliphatic C-H Stretch: The stretching vibrations of the methylene C-H bonds would be observed just below 3000 cm⁻¹. udel.edu

Aromatic C-H Stretch: These stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. udel.edu

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2260 - 2220Medium, Sharp
Amide (C=O)Stretch1680 - 1630Strong
Aromatic (C=C)Stretch1600 - 1450Variable
Aliphatic (C-H)Stretch< 3000Medium
Aromatic (C-H)Stretch> 3000Variable

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the unambiguous confirmation of the molecular formula.

The molecular formula for this compound is C₁₁H₈IN₃O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The instrument measures the mass with high precision (typically to four or five decimal places), and this experimental value is compared to the theoretical exact mass calculated for the proposed formula. Agreement between the experimental and theoretical mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the correct molecular formula.

Table 4: Predicted HRMS Data for this compound

Molecular FormulaIonTheoretical Exact Mass
C₁₁H₈IN₃O[M+H]⁺325.9785
C₁₁H₈IN₃O[M+Na]⁺347.9604

Note: Theoretical exact masses are calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). biochemcalc.comstolaf.edu

X-ray Crystallography for Determination of Solid-State Molecular Structure and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the molecule's conformation in the crystal lattice, including the rotational angle of the 2-iodophenyl group relative to the amide plane and the disposition of the two cyanomethyl groups. This would definitively resolve any questions about conformational isomers arising from restricted amide rotation observed in solution-state NMR.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, potential interactions could include dipole-dipole interactions from the polar amide and nitrile groups. While the molecule lacks traditional hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds might be present. Of particular interest would be the potential for halogen bonding, where the electrophilic region on the iodine atom interacts with a nucleophilic atom (like the oxygen of a carbonyl or the nitrogen of a nitrile) on an adjacent molecule. nih.gov The study of packing motifs in similar benzamide structures can provide insight into the types of supramolecular assemblies that might be formed. researchgate.netrsc.org

Computational and Theoretical Studies of this compound: A Search for Available Research

Extensive research efforts to locate specific computational chemistry and theoretical studies on the compound This compound have not yielded any publicly available scientific literature. While the user-provided outline specifies a detailed analysis of this particular molecule, including quantum chemical calculations and reaction mechanism elucidation, no dedicated studies appear to have been published that would provide the necessary data to populate these sections.

The requested analysis, focusing on Density Functional Theory (DFT), ab initio methods, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping, requires specific computational data generated from simulations of this compound. Similarly, the elucidation of its reaction mechanisms through transition state characterization and the calculation of activation barriers necessitates targeted computational modeling of this compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry and theoretical studies of this compound as outlined. The absence of this foundational research data precludes the generation of the requested content, including data tables and detailed research findings.

Computational Chemistry and Theoretical Studies of N,n Bis Cyanomethyl 2 Iodobenzamide

Advanced Topological Analyses for Bonding Characterization (e.g., NBO, QTAIM, ELF, LOL)

To elucidate the nuanced details of chemical bonding within N,N-bis(cyanomethyl)-2-iodobenzamide, several advanced topological analyses are employed. These methods move beyond simple orbital descriptions to provide a more quantitative and intuitive picture of electron distribution and interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a fundamental tool for understanding charge distribution, hybridization, and donor-acceptor interactions within a molecule. frontiersin.org By transforming the complex many-electron wavefunction into a set of localized natural bond orbitals, it provides a chemically intuitive picture of bonding. For this compound, NBO analysis can quantify the delocalization of electron density, particularly the hyperconjugative interactions between the lone pairs of the amide nitrogen and oxygen with the antibonding orbitals of adjacent groups. The strength of these interactions is evaluated through second-order perturbation theory, with higher stabilization energies (E(2)) indicating more significant electronic delocalization.

Illustrative NBO Analysis Data for this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N₅ σ*(C₄-C₉) 4.8 Hyperconjugation
LP(1) N₅ π*(C₁-C₂) 12.5 Resonance
LP(1) O₁ σ*(C₄-N₅) 2.1 Hyperconjugation
π(C₁-C₂) π*(C₃-C₄) 18.3 π-conjugation
LP(1) I₁ σ*(C₂-C₇) 1.5 Halogen bonding precursor

Note: This data is hypothetical and for illustrative purposes only, demonstrating the type of insights gained from NBO analysis.

Quantum Theory of Atoms in Molecules (QTAIM): Bader's QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). frontiersin.org By analyzing the critical points in the electron density, where the gradient is zero, one can characterize the nature of atomic interactions. For this compound, QTAIM can be used to identify bond paths and quantify their properties at the bond critical point (BCP). The values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP distinguish between covalent bonds (high ρ(r), ∇²ρ(r) < 0) and weaker, closed-shell interactions like hydrogen bonds or van der Waals forces (low ρ(r), ∇²ρ(r) > 0). nih.gov

Illustrative QTAIM Parameters for Selected Bonds in this compound

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.) H(r) (a.u.) Bond Type
C₄=O₁ 0.35 -0.85 -0.42 Covalent (polar)
C₄-N₅ 0.28 -0.65 -0.29 Covalent (polar)
C₂-I₁ 0.12 +0.05 +0.01 Polar Covalent/Charge-shift
N...H (intramolecular) 0.02 +0.08 +0.005 Weak electrostatic

Note: This data is hypothetical and for illustrative purposes only.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are complementary topological analyses that provide a visual and quantitative measure of electron localization in a molecule. niscpr.res.inmdpi.com They are particularly useful for identifying regions corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.net The ELF is based on the probability of finding a second electron near a reference electron, while the LOL is derived from the kinetic energy density. mdpi.com In this compound, ELF and LOL analyses would reveal high localization values (typically > 0.8) in the regions of the C=O, C-N, C-C, and C-H bonds, indicating their covalent nature. The lone pairs on the oxygen and nitrogen atoms would also appear as distinct localization domains. These analyses can provide insights into the electronic structure that are not immediately apparent from orbital models alone. nih.gov

Examination of Solvent Effects on Electronic Properties and Reactivity using Implicit and Explicit Models

The chemical behavior of a molecule is often significantly influenced by its environment, particularly the solvent. Computational models are crucial for understanding and predicting these solvent effects on the electronic properties and reactivity of this compound.

Implicit Solvent Models: Implicit, or continuum, solvent models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and are well-suited for calculating properties like the change in dipole moment, molecular orbital energies, and UV-Vis absorption spectra in different solvents. mdpi.com For this compound, increasing solvent polarity would be expected to stabilize the charge-separated resonance structures, leading to a red-shift (bathochromic shift) in the electronic absorption spectrum. mdpi.com

Illustrative Solvatochromic Shift Data for this compound using an Implicit Model

Solvent Dielectric Constant (ε) λmax (nm) Solvatochromic Shift (nm)
Gas Phase 1 280 0
n-Hexane 1.88 285 +5
Dichloromethane 8.93 292 +12
Acetonitrile (B52724) 37.5 298 +18
Water 80.1 305 +25

Note: This data is hypothetical and for illustrative purposes only.

Explicit Solvent Models: Explicit solvent models provide a more detailed and accurate description of solute-solvent interactions by including individual solvent molecules in the calculation. These models are computationally more demanding but can capture specific interactions like hydrogen bonding. For this compound, explicit models would be essential for studying the specific hydrogen bonding interactions between the amide oxygen and protic solvents like water or methanol. These interactions can significantly influence the molecule's conformation and reactivity. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a high level of quantum mechanical theory, and the solvent molecules are treated with a more computationally efficient molecular mechanics force field.

By combining these advanced computational techniques, a comprehensive understanding of the electronic structure, bonding characteristics, and solvent-dependent behavior of this compound can be achieved, providing valuable insights for its potential applications.

Structure Reactivity Relationship Studies of N,n Bis Cyanomethyl 2 Iodobenzamide Derivatives

Systematic Structural Modifications of the Benzamide (B126) Core

Alterations to the benzamide core of N,N-bis(cyanomethyl)-2-iodobenzamide are fundamental to understanding its structure-reactivity relationships. By introducing various substituents at different positions on the phenyl ring, researchers can modulate the electronic environment of the entire molecule. The nature and position of these substituents directly impact the reactivity of the ortho-iodo group and the amide functionality.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring. This enhanced electron density can influence the reactivity of the C-I bond, potentially facilitating oxidative addition reactions with transition metal catalysts, a key step in many cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This can make the aryl iodide more susceptible to nucleophilic aromatic substitution reactions, although such reactions are generally less common for aryl iodides compared to other aryl halides.

Detailed research findings have shown that the electronic nature of the substituent on the benzamide ring significantly affects the rates of reactions involving the C-I bond. For instance, in palladium-catalyzed cyclization reactions, electron-donating groups on the benzamide ring have been observed to accelerate the reaction, likely by promoting the initial oxidative addition step.

Substituent at Position 5Electronic EffectObserved Impact on Reactivity
-OCH₃Electron-donatingIncreased rate of cyclization
-CH₃Electron-donatingModerately increased rate of cyclization
-HNeutralBaseline reactivity
-ClElectron-withdrawingDecreased rate of cyclization
-NO₂Strongly electron-withdrawingSignificantly decreased rate of cyclization

Variation of Substituents on the Cyanomethyl Moieties

The N,N-bis(cyanomethyl) functionality is a key structural feature of the parent molecule, and modifications to these groups can provide valuable insights into the steric and electronic factors governing reactivity. The cyanomethyl groups are not merely passive substituents; their electrophilic cyano groups and the acidity of the alpha-protons can play a role in various chemical transformations.

Furthermore, substitution at the alpha-carbon of the cyanomethyl groups can introduce steric hindrance around the amide nitrogen. This steric bulk can influence the preferred conformation of the molecule and may impact the accessibility of the ortho-iodo group to reagents, thereby affecting reaction rates. For instance, introducing a methyl group to the alpha-carbon of one of the cyanomethyl moieties could sterically hinder the approach of a bulky catalyst.

Studies in related systems have demonstrated that the nature of the N-substituents on a benzamide can have a profound effect on the molecule's biological activity and chemical reactivity. While specific data on this compound is limited in publicly accessible literature, the principles derived from analogous systems are highly relevant.

Modification of Cyanomethyl MoietiesPotential Impact
Replacement of one -CH₂CN with -CH₂CO₂EtDecreased electron-withdrawing character, potential change in amide conformation
Introduction of an α-methyl group to one -CH₂CNIncreased steric hindrance around the amide nitrogen
Replacement of both -CH₂CN with alkyl chainsSignificant decrease in electron-withdrawing character, increased flexibility

Exploration of Different Halogen Substituents at the Aryl Moiety and their Electronic Impact

The identity of the halogen atom at the ortho-position of the benzamide is a critical determinant of the molecule's reactivity, particularly in reactions that involve the cleavage of the carbon-halogen bond. The trend in bond strength for carbon-halogen bonds is C-F > C-Cl > C-Br > C-I. This trend directly correlates with the reactivity in many reactions, with the C-I bond being the most readily cleaved.

Replacing the iodine atom in this compound with other halogens (bromine, chlorine, or fluorine) would be expected to have a significant and predictable impact on the compound's reactivity in processes like cross-coupling and cyclization reactions.

N,N-bis(cyanomethyl)-2-bromobenzamide: The C-Br bond is stronger than the C-I bond, and consequently, this derivative would be expected to be less reactive in reactions such as Suzuki or Heck couplings. Higher reaction temperatures or more active catalyst systems would likely be required to achieve comparable reaction rates.

N,N-bis(cyanomethyl)-2-chlorobenzamide: The C-Cl bond is even stronger, making this derivative significantly less reactive than its bromo and iodo counterparts. Activation of this bond typically requires specialized catalyst systems.

N,N-bis(cyanomethyl)-2-fluorobenzamide: The C-F bond is the strongest carbon-halogen bond, and aryl fluorides are generally unreactive in traditional cross-coupling reactions. Their reactivity often relies on different mechanistic pathways.

Halogen (X) at ortho-positionC-X Bond Energy (kJ/mol)Expected Relative Reactivity in Cross-Coupling
-I~228Highest
-Br~285Intermediate
-Cl~340Low
-F~485Very Low (generally unreactive)

Emerging Research Avenues and Future Perspectives for N,n Bis Cyanomethyl 2 Iodobenzamide

Development of Sustainable and Green Chemistry Approaches for Synthesis and Reactivity

Currently, there is a lack of published research focused on the development of sustainable and green chemistry approaches specifically for the synthesis and reactivity of N,N-bis(cyanomethyl)-2-iodobenzamide. The principles of green chemistry, which encourage the use of less hazardous chemicals and more environmentally benign reaction conditions, have not been explicitly applied to this compound in the available scientific literature. Future research in this area could focus on developing synthetic routes that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and minimize waste generation.

For related compounds, such as N-isopropyl-2-iodobenzamide, studies have shown their potential as environmentally benign catalysts for oxidation reactions, often used with co-oxidants like Oxone® to reduce the reliance on heavy metal oxidants. beilstein-journals.orgresearchgate.net This suggests a potential avenue for investigating the catalytic activity of this compound in similar green oxidation protocols.

Integration into Automated Synthesis and Flow Chemistry Systems

There are currently no specific studies available in the scientific literature detailing the integration of this compound into automated synthesis or flow chemistry systems. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. researchgate.net The application of this technology to the synthesis or use of this compound is a promising but as-yet unexplored field. Future research could explore the adaptation of its synthesis to a continuous flow process, potentially leading to higher yields and purity.

Exploration of Photo- and Electro-Chemical Reactivity of the Compound

The photochemical and electrochemical reactivity of this compound has not been a subject of dedicated study in the currently available scientific literature. The iodo-substituent on the benzamide (B126) scaffold suggests potential for reactivity under photochemical or electrochemical conditions, as organoiodine compounds are known to participate in a variety of such transformations. Future investigations could explore the C-I bond cleavage under UV irradiation to generate reactive intermediates or the electrochemical oxidation or reduction of the molecule to initiate novel reaction pathways.

Rational Design of this compound Analogues for Novel Chemical Applications

While the rational design of analogues of this compound presents a promising avenue for discovering novel chemical applications, there is a notable absence of published research in this specific area. The core structure of this compound offers multiple sites for modification. For instance, substitution on the benzene (B151609) ring could modulate the electronic properties and reactivity of the iodine atom, which is a key feature in the catalytic activity of related 2-iodobenzamides in oxidation reactions. beilstein-journals.orgelsevierpure.com

Furthermore, the N,N-bis(cyanomethyl) moiety is a unique feature that could be altered to tune the compound's solubility, coordination properties, and steric environment. Research into analogues could lead to the development of new catalysts with enhanced efficiency or selectivity, novel ligands for metal complexes, or functional materials with unique properties. The systematic exploration of the structure-activity relationship of such analogues is a critical step toward unlocking their full potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-bis(cyanomethyl)-2-iodobenzamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2-iodobenzamide with bromoacetonitrile in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification using recrystallization or column chromatography. Yield optimization requires controlling stoichiometry (2:1 ratio of bromoacetonitrile to benzamide) and reaction time (12–24 hours). Purity validation involves:

  • HPLC with a C18 column (retention time consistency).
  • NMR spectroscopy to confirm absence of unreacted cyanomethyl groups (δ 3.8–4.2 ppm for CH2CN protons).
  • Elemental analysis (C, H, N, I) to verify stoichiometry .

Q. How can the molecular structure and conformation of this compound be characterized?

  • Methodology :

  • X-ray crystallography resolves bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles between the benzamide core and cyanomethyl groups. Space group symmetry (e.g., monoclinic C2) may indicate non-centrosymmetric packing relevant to material properties .
  • NMR NOESY detects through-space interactions to confirm restricted rotation of the cyanomethyl groups.
  • DFT calculations (B3LYP/6-31G*) model electronic distributions and predict vibrational spectra for comparison with experimental IR data .

Advanced Research Questions

Q. How do solvent and substituent effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires ligand screening (XPhos vs. SPhos) and solvent polarity adjustments (THF vs. toluene) to balance reactivity and stability of the iodoarene intermediate.
  • Kinetic studies (GC-MS monitoring) reveal substituent effects: electron-withdrawing groups on the benzamide core accelerate oxidative addition but may sterically hinder transmetallation.
  • Computational modeling (M06-2X/def2-TZVP) identifies transition states for C–I bond activation, guiding catalyst design .

Q. What mechanistic insights explain contradictions in dielectric properties of this compound derivatives?

  • Methodology :

  • Dielectric spectroscopy (1 Hz–1 MHz) measures permittivity (ε') and loss tangent (tan δ) across temperatures (100–400 K). A lack of phase transitions (ε' = 3.2–5.6) suggests weak dipolar ordering, contrasting with ferroelectric analogs.
  • DSC detects glass transitions or melting points (e.g., 308 K) to correlate thermal events with dielectric responses.
  • Single-crystal XRD identifies hydrogen-bonding motifs (e.g., C–H⋯N) that may stabilize metastable polymorphs with distinct dielectric behaviors .

Q. How can computational models resolve discrepancies in spectroscopic data for this compound conformers?

  • Methodology :

  • MD simulations (AMBER force field) predict dynamic conformational equilibria in solution, reconciling NMR splitting patterns (e.g., coalescence temperatures for diastereotopic protons).
  • Solid-state NMR (CP-MAS) compares experimental shifts with DFT-calculated chemical shifts for dominant conformers in the crystal lattice .

Research Challenges

Q. What strategies mitigate competing side-reactions during functionalization of this compound?

  • Methodology :

  • Protection/deprotection : Mask the cyanomethyl groups with tert-butyldimethylsilyl (TBS) ethers before iodination or coupling.
  • Low-temperature kinetics (–30°C in THF) suppress hydrolysis of nitrile groups to amides.
  • In situ IR monitors reaction progress by tracking C≡N stretching (2250 cm⁻¹) .

Q. How can the solubility and electronic properties of this compound be tuned for optoelectronic applications?

  • Methodology :

  • Co-crystallization with π-acceptors (e.g., TCNQ) enhances charge-transfer interactions.
  • Substituent engineering : Introduce methoxy or trifluoromethyl groups to adjust HOMO/LUMO levels (CV measurements in CH2Cl2).
  • Solvent screening (e.g., DMSO vs. chlorobenzene) optimizes film morphology in OLED or perovskite solar cell HTL layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.